molecular formula C9H7ClN2 B1387628 7-Chloroisoquinolin-5-amine CAS No. 608515-70-4

7-Chloroisoquinolin-5-amine

Cat. No.: B1387628
CAS No.: 608515-70-4
M. Wt: 178.62 g/mol
InChI Key: YOMNAMATBRCQNB-UHFFFAOYSA-N
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Description

7-Chloroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-5-amine typically involves the chlorination of isoquinoline derivatives followed by amination. One common method involves the reaction of 7-chloroisoquinoline with ammonia or an amine under suitable conditions. For example, the chlorination of isoquinoline can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), followed by amination using ammonia or an amine source .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, often optimized for yield and purity. These processes typically use continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloroisoquinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloroisoquinolin-5-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, its antimalarial activity could involve inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .

Comparison with Similar Compounds

  • 7-Chloroisoquinolin-8-amine
  • 3-Chloroisoquinolin-5-amine
  • 7-Chloroquinoline

Comparison: 7-Chloroisoquinolin-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 7-Chloroisoquinolin-8-amine, it may exhibit different pharmacological properties due to the position of the chlorine and amine groups. Similarly, 3-Chloroisoquinolin-5-amine has a different substitution pattern, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

7-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMNAMATBRCQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659435
Record name 7-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608515-70-4
Record name 7-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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